molecular formula C20H26N2O6 B13583590 2-Benzyloxycarbonyl-5-tert-butoxycarbonyl-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid

2-Benzyloxycarbonyl-5-tert-butoxycarbonyl-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B13583590
M. Wt: 390.4 g/mol
InChI Key: LIIWKAFNCBXSHP-UHFFFAOYSA-N
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Description

2-Benzyloxycarbonyl-5-tert-butoxycarbonyl-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic compound featuring a rigid [2.2.2] octane scaffold. This molecule contains two distinct protecting groups: a benzyloxycarbonyl (Cbz) group at position 2 and a tert-butoxycarbonyl (Boc) group at position 5, which serve to protect the secondary amines of the diazabicyclo framework. The carboxylic acid moiety at position 1 enhances its solubility in polar solvents and facilitates further derivatization.

Properties

Molecular Formula

C20H26N2O6

Molecular Weight

390.4 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylmethoxycarbonyl-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid

InChI

InChI=1S/C20H26N2O6/c1-19(2,3)28-17(25)21-13-20(16(23)24)10-9-15(21)11-22(20)18(26)27-12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,23,24)

InChI Key

LIIWKAFNCBXSHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC1CN2C(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Benzyloxycarbonyl-5-tert-butoxycarbonyl-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid generally proceeds through:

  • Construction of the diazabicyclo[2.2.2]octane core.
  • Introduction and protection of amino groups with benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups.
  • Functionalization of the carboxylic acid moiety.
  • Intramolecular cyclization to form the bicyclic structure.

Detailed Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthetic Approach

Step 1: Protection of Amino Groups
  • The amino groups are selectively protected using benzyloxycarbonyl chloride (Cbz-Cl) to introduce the benzyloxycarbonyl group at the 2-position nitrogen atom.
  • The tert-butoxycarbonyl (Boc) group is introduced at the 5-position nitrogen via reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Step 2: Formation of the Diazabicyclo[2.2.2]octane Core
  • Intramolecular cyclization is achieved by activating the carboxylic acid or amide precursor to form the bicyclic diazabicyclo[2.2.2]octane skeleton.
  • This cyclization can be facilitated by carbodiimide coupling agents or other activating reagents to promote urea or amide bond formation.
Step 3: Carboxylic Acid Functionalization
  • The carboxylic acid at the 1-position is either introduced directly from a precursor or formed by hydrolysis of ester intermediates.
  • Esterification or deprotection steps may be performed to obtain the free acid form.
Step 4: Deprotection and Purification
  • Removal of temporary protecting groups (if any) is done under mild acidic or hydrogenolytic conditions.
  • Purification is typically achieved by crystallization or chromatographic techniques.

Representative Reaction Scheme Summary

Step Reaction Description Reagents/Conditions Outcome/Intermediate
1 N-protection with benzyloxycarbonyl chloride Cbz-Cl, base (e.g., NaHCO3), solvent (e.g., DCM) N-Cbz protected amine
2 N-protection with tert-butoxycarbonyl group Boc2O, base (e.g., triethylamine), solvent N-Boc protected amine
3 Intramolecular cyclization to form bicyclic core Carbodiimide coupling agent (e.g., EDC, DCC), solvent Diazabicyclo[2.2.2]octane ring system
4 Hydrolysis or deprotection of esters Acidic or basic hydrolysis Free carboxylic acid
5 Final purification Chromatography, recrystallization Pure this compound

Key Research Findings and Optimization Notes

  • Selective protection : The order of protection is critical to avoid cross-reactivity; typically, the benzyloxycarbonyl group is installed first due to its stability under acidic conditions used for Boc removal.
  • Cyclization efficiency : Intramolecular urea formation to generate the bicyclic core is optimized by controlling solvent polarity and temperature.
  • Mild deprotection : Hydrogenolysis (e.g., Pd/C under H2) is preferred for Cbz group removal to preserve the Boc group and sensitive bicyclic structure.
  • Yield considerations : Reported yields for the multi-step synthesis range from moderate (40-60%) to good (70-85%) depending on reaction conditions and purification methods.

Data Table: Typical Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
N-Cbz protection Cbz-Cl, NaHCO3, DCM 0-25 °C 2-4 hours 85-90 Stirring under inert atmosphere
N-Boc protection Boc2O, TEA, DCM 0-25 °C 2-3 hours 80-85 Anhydrous conditions preferred
Cyclization EDC, DMAP, DCM 25-40 °C 12-24 hours 60-75 Slow addition improves yield
Ester hydrolysis HCl or NaOH aqueous solution 25-50 °C 1-3 hours 70-80 Neutralization post-reaction required
Final purification Silica gel chromatography or recrystallization Ambient Variable >95 High purity confirmed by NMR and HPLC

Additional Synthetic Routes and Variants

  • Some patents describe alternative routes involving methylation of hydroxy groups prior to coupling with protected lactam intermediates to enhance solubility and reaction efficiency.
  • Use of coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is common for amide bond formation.
  • Protecting group strategies may vary depending on the downstream applications of the compound.

Chemical Reactions Analysis

Deprotection Reactions

The sequential removal of Cbz and Boc groups enables selective functionalization of the diazabicyclo core:

Cbz Group Removal

  • Conditions : Catalytic hydrogenation (H₂/Pd-C) or acidic hydrolysis (e.g., HCl in dioxane) .

  • Outcome : Generates a free amine at the 2-position while retaining the Boc group.

  • Example :

    Cbz-NH2/Pd-CNH2+CO2+Benzyl alcohol\text{Cbz-N} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{NH}_2 + \text{CO}_2 + \text{Benzyl alcohol}

Boc Group Removal

  • Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) .

  • Outcome : Exposes a secondary amine at the 5-position.

  • Example :

    Boc-NTFANH2+CO2+tert-Butyl alcohol\text{Boc-N} \xrightarrow{\text{TFA}} \text{NH}_2 + \text{CO}_2 + \text{tert-Butyl alcohol}

Table 1: Deprotection Conditions and Outcomes

Protecting GroupReagentProductReference
CbzH₂/Pd-C or HCl/dioxaneFree amine (2-position)
BocTFA/DCMFree amine (5-position)

Intramolecular Urea Formation

After deprotection, the free amines react with the carboxylic acid to form urea linkages, critical for β-lactam antibiotic synthesis :

  • Conditions : Carbodiimide coupling agents (e.g., DCC) or carbonyl diimidazole (CDI) in anhydrous THF.

  • Outcome : Cyclizes into 1,6-diazabicyclo[3.2.1]octane-7-one derivatives.

  • Example :

    NH2+COOHDCCUrea linkage+Byproduct\text{NH}_2 + \text{COOH} \xrightarrow{\text{DCC}} \text{Urea linkage} + \text{Byproduct}

Key Intermediate :

  • (2S,5R)-7-Oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid (crystalline form with XRD peaks at d = 8.19, 7.14, 6.64 Å) .

Esterification and Salt Formation

The carboxylic acid undergoes derivatization for enhanced solubility or stability:

Esterification

  • Reagents : Diazomethane (CH₂N₂) or alkyl halides (e.g., methyl iodide) .

  • Outcome : Methyl or tert-butyl esters (e.g., F1-3a with XRD peaks at d = 10.39, 5.86 Å) .

Salt Formation

  • Reagents : Cyclohexylamine or inorganic bases (NaOH) .

  • Outcome : Cyclohexylammonium salts (e.g., F1-1 ) for improved crystallinity .

Table 2: Derivatization Pathways

Reaction TypeReagentProductReference
EsterificationCH₂N₂ or R-XMethyl/tert-butyl ester
Salt FormationCyclohexylamineCyclohexylammonium salt

Carbamoylation and Allylation

Post-urea formation, side-chain modifications introduce pharmacophores:

Carbamoylation

  • Reagents : Isocyanates (e.g., methyl isocyanate) .

  • Outcome : N-carbamoyl derivatives (e.g., F1-4 with XRD peaks at d = 13.06, 6.52 Å) .

Allylation

  • Reagents : Allyl bromide/palladium catalysis .

  • Outcome : Benzyl-to-allyl substitution (e.g., F2 ) .

Crystallographic Stability

The compound and its derivatives exhibit distinct crystalline forms, critical for industrial-scale purification :

Table 3: Crystallographic Data

Compound (Formula)XRD Peaks (d, Å)Reference
Free acid (F1-2 )8.19, 7.14, 6.64, 5.60, 4.91
Methyl ester (F1-3a )10.39, 5.86, 5.34, 4.44, 3.78
Carboxamide (F1-4 )13.06, 6.52, 4.74, 3.85

Trifluoroacetylation

Selective acylation of the 5-position amine enables further functionalization :

  • Reagents : Trifluoroacetic anhydride (TFAA) with bases (e.g., NaHCO₃).

  • Outcome : 1,5-Ditrifluoroacetyl intermediate, followed by selective deprotection .

Scientific Research Applications

2-Benzyloxycarbonyl-5-tert-butoxycarbonyl-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a protective group in peptide synthesis.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Benzyloxycarbonyl-5-tert-butoxycarbonyl-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets. The protective groups can be selectively removed under certain conditions, allowing the core structure to participate in various biochemical pathways. This compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-benzyloxycarbonyl-5-tert-butoxycarbonyl-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid can be contextualized by comparing it with related bicyclic derivatives. Below is a detailed analysis based on synthesis, stability, and applications:

Structural Analogues

di-endo-3-tert-Butoxycarbonylaminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid (Compound 5) Structure: Features a Boc-protected amine at position 3 and a carboxylic acid at position 2 on a bicyclo[2.2.2]octene scaffold. Unlike the target compound, it lacks a second protecting group (Cbz) and contains an unsaturated bond (oct-5-ene) . Synthesis: Prepared via Boc protection of 3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid using di-tert-butyl dicarbonate in a dioxane/water mixture (63% yield) . Physicochemical Properties:

  • Melting Point: 117–120°C
  • Elemental Analysis: C 62.78%, H 7.99%, N 5.11% (vs. calcd. C 62.90%, H 7.92%, N 5.24%) .

Unprotected Diazabicyclo[2.2.2]octane Derivatives

  • Example: 2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid.
  • Key Differences : Lack of protecting groups increases reactivity but reduces stability under acidic/basic conditions. Lower solubility in organic solvents compared to Boc/Cbz-protected analogues.

Comparative Data Table

Property This compound di-endo-3-tert-Butoxycarbonylaminobicyclo[2.2.2]oct-5-ene-2-carboxylic Acid (Compound 5)
Molecular Formula C₂₀H₂₅N₂O₆ C₁₄H₂₁NO₄
Molecular Weight 413.43 g/mol 267.15 g/mol
Protecting Groups Cbz (position 2), Boc (position 5) Boc (position 3)
Melting Point Not reported in available literature 117–120°C
Synthetic Yield Not reported 63%
Key Applications Potential intermediate for peptide synthesis or chiral catalysts Intermediate for bioactive molecule synthesis

Stability and Reactivity

  • Boc vs. Cbz Groups: The Boc group (in both compounds) is acid-labile, while the Cbz group in the target compound requires hydrogenolysis for removal. This dual protection allows orthogonal deprotection strategies, enabling selective functionalization .
  • Stereochemical Rigidity : The saturated bicyclo[2.2.2]octane core in the target compound enhances conformational stability compared to the unsaturated octene in Compound 5, which may undergo undesired cycloaddition reactions.

Research Findings

  • Compound 5’s synthesis (63% yield) highlights the efficiency of Boc protection under mild conditions . By analogy, the target compound’s synthesis would likely require sequential protection steps (Cbz first, followed by Boc) to avoid side reactions.
  • The carboxylic acid group in both compounds enables further derivatization, such as amide bond formation, which is critical for creating peptidomimetics.

Biological Activity

2-Benzyloxycarbonyl-5-tert-butoxycarbonyl-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid is a complex organic compound notable for its bicyclic structure and dual protective groups. This compound has garnered interest in medicinal chemistry, particularly in peptide synthesis and drug development due to its ability to protect amine functionalities during synthetic processes. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H28N2O5C_{20}H_{28}N_2O_5 with a molecular weight of 390.44 g/mol. The compound features a bicyclic structure characterized by two nitrogen atoms within its ring system, which contributes to its unique reactivity and biological activity.

The biological activity of this compound largely stems from its structural characteristics that allow it to interact with various biological targets. The dual protective groups (benzyloxycarbonyl and tert-butoxycarbonyl) can be cleaved under acidic or basic conditions, releasing free amines that can participate in further biological interactions. This property is crucial for the development of active pharmaceutical ingredients (APIs) and can influence the compound's efficacy in therapeutic applications.

Medicinal Chemistry

Research indicates that compounds with the diazabicyclo[2.2.2]octane framework exhibit significant potential in medicinal chemistry. They are often involved in the synthesis of peptide-based drugs due to their ability to stabilize reactive intermediates during synthesis processes.

Interaction Studies

Studies have shown that understanding the interaction of this compound with biological targets can elucidate its therapeutic effects. For instance, research into similar compounds has demonstrated their role in inhibiting specific enzymes or receptors involved in disease pathways .

Fungal P450 Enzymes

Recent studies have highlighted the role of fungal P450 enzymes in the biosynthesis of prenylated indole alkaloids containing the diazabicyclo[2.2.2]octane structure. These enzymes are crucial for modifying compounds through oxidative transformations, which may enhance their biological activity .

Synthesis and Biological Testing

A study focusing on the synthesis of related bicyclic compounds demonstrated significant inhibitory activity against various cancer cell lines, suggesting that modifications to the diazabicyclo structure can yield potent anticancer agents .

Comparative Analysis with Related Compounds

Compound NameCAS NumberKey Features
6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid2386478-38-0Contains a spirocyclic structure; used in similar synthetic pathways
5-(tert-Butoxycarbonyl)-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid1779427-66-5Lacks the benzyloxy group; simpler structure but similar reactivity
(1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptane113451-59-5Features a heptane framework; often used in asymmetric synthesis

This table illustrates how variations in structure can influence reactivity and biological activity among compounds related to this compound.

Q & A

What synthetic strategies are recommended for introducing benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) protecting groups onto a diazabicyclo[2.2.2]octane scaffold?

Basic Research Question
A stepwise approach is typically employed:

  • Boc Protection : Use di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA in anhydrous THF/DCM) to protect the secondary amine. Excess reagent ensures complete reaction .
  • Cbz Protection : Benzyl chloroformate (Cbz-Cl) is introduced in a separate step, often with a base like NaHCO₃ to neutralize HCl byproducts. Sequential protection avoids steric clashes on the bicyclo system .
  • Coupling Methods : Activate the carboxylic acid moiety (e.g., with HATU or EDCI) for subsequent amide bond formation. Monitor reaction progress via TLC or LC-MS to confirm intermediate purity.

How can crystallographic challenges be addressed when determining the X-ray structure of this bicyclo compound?

Advanced Research Question
Key considerations include:

  • Crystal Quality : Optimize crystallization using mixed solvents (e.g., DCM/hexane or EtOAc/pentane) to promote slow nucleation. High-purity samples (>95% by HPLC) are critical .
  • Data Collection : Employ synchrotron radiation for small or weakly diffracting crystals. SHELXL (via the SHELX suite) is recommended for refinement, particularly for handling high-resolution data or twinned crystals .
  • Disorder Modeling : Address potential disorder in the tert-butyl or benzyl groups using PART and SIMU instructions in SHELXL .

What analytical techniques are most effective for confirming the structural integrity of this compound?

Basic Research Question
A multi-technique approach is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify regioselectivity of Cbz/Boc groups and bicyclo geometry. DEPT-135 can distinguish CH₂/CH₃ groups in the tert-butyl moiety .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular ion peaks and rule out deprotection artifacts.
  • IR Spectroscopy : Validate carbonyl stretches (Cbz: ~1700 cm⁻¹; Boc: ~1680 cm⁻¹) and carboxylic acid O-H stretches (if present) .

What safety protocols should be followed when handling this compound in the laboratory?

Basic Research Question
While specific toxicity data are unavailable for this compound, general precautions from structurally related bicyclo systems include:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for airborne particulates .
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks. Avoid skin contact, as benzyloxycarbonyl derivatives may cause irritation .
  • Waste Disposal : Collect organic waste separately and neutralize acidic byproducts before disposal .

How can researchers assess the stability of this compound under varying experimental conditions?

Advanced Research Question
Design stability studies to evaluate:

  • Thermal Stability : TGA/DSC analysis to determine decomposition temperatures. Store samples at -20°C in amber vials to prevent light/heat degradation .
  • pH Sensitivity : Test solubility and stability in buffers (pH 2–12) via HPLC monitoring. Boc groups are labile under strongly acidic conditions (e.g., TFA), while Cbz groups require H₂/Pd-C for cleavage .
  • Long-Term Storage : Conduct accelerated aging studies (40°C/75% RH for 6 months) to identify degradation products .

What role might this compound play in drug discovery, given its diazabicyclo[2.2.2]octane core?

Advanced Research Question
The diazabicyclo[2.2.2]octane scaffold is prized in medicinal chemistry for:

  • Conformational Rigidity : Enhances binding affinity to biological targets (e.g., enzyme active sites). Molecular docking studies can predict interactions .
  • Peptidomimetic Applications : The Cbz/Boc-protected amines enable modular incorporation into peptide analogs. Evaluate bioactivity via in vitro assays (e.g., kinase inhibition) .
  • Prodrug Potential : The carboxylic acid moiety allows ester prodrug derivatization to improve bioavailability .

How should researchers resolve contradictions in spectroscopic data during characterization?

Advanced Research Question
Common issues and solutions:

  • NMR Signal Overlap : Use 2D NMR (COSY, HSQC) to assign overlapping protons, especially in the bicyclo region.
  • Unexpected Byproducts : LC-MS/MS can identify impurities (e.g., deprotected amines or ester hydrolysis products). Repurify via flash chromatography (silica gel, 5% MeOH/DCM) .
  • Crystallographic vs. Computational Data : Compare experimental X-ray bond lengths/angles with DFT-optimized structures to validate stereochemistry .

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